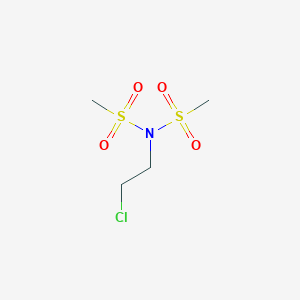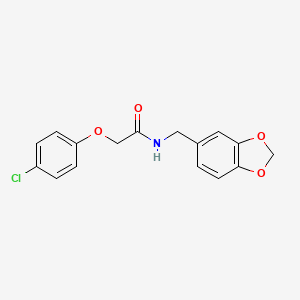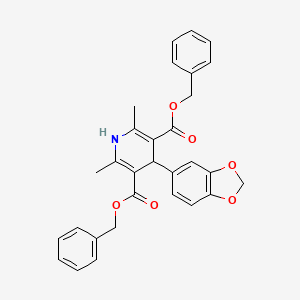
N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound makes it a subject of interest for researchers and industry professionals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide typically involves the reaction of methanesulfonamide with 2-chloroethyl methyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its
Eigenschaften
Molekularformel |
C4H10ClNO4S2 |
|---|---|
Molekulargewicht |
235.7 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C4H10ClNO4S2/c1-11(7,8)6(4-3-5)12(2,9)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
FEXQJYWKKWKAHW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(CCCl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide](/img/structure/B11086821.png)
![(1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11086828.png)
![methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11086830.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one](/img/structure/B11086836.png)
![Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11086842.png)
![4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)phenyl thiocyanate](/img/structure/B11086844.png)
![ethyl 1-(biphenyl-4-ylcarbonyl)-6-bromo-2-oxo-1-phenyl-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11086852.png)
![1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11086854.png)

![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11086858.png)
![3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11086868.png)

![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11086883.png)
![N,N'-{1,4-Phenylenebis[2,5-dioxo-4-(trifluoromethyl)-1,4-imidazolidinediyl]}dipentanamide](/img/structure/B11086885.png)
